molecular formula C13H14N2O3S B602858 [(2-Methoxy-4-methylphenyl)sulfonyl]-3-pyridylamine CAS No. 1206137-73-6

[(2-Methoxy-4-methylphenyl)sulfonyl]-3-pyridylamine

Cat. No.: B602858
CAS No.: 1206137-73-6
M. Wt: 278.33g/mol
InChI Key: LZWDXCJPPLHLQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-methyl-N-(3-pyridinyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxy group, a methyl group, and a pyridinyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(2-Methoxy-4-methylphenyl)sulfonyl]-3-pyridylamine typically involves the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with 3-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-methyl-N-(3-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 2-hydroxy-4-methyl-N-(3-pyridinyl)benzenesulfonamide.

    Reduction: Formation of 2-methoxy-4-methyl-N-(3-aminopyridinyl)benzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-methyl-N-(3-pyridinyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of [(2-Methoxy-4-methylphenyl)sulfonyl]-3-pyridylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

  • 4-Methoxy-2-methyl-N-(3-pyridinyl)benzenesulfonamide
  • 2-Methoxy-4,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide
  • 4-Methyl-N-(2-pyridinyl)benzenesulfonamide

Comparison: 2-Methoxy-4-methyl-N-(3-pyridinyl)benzenesulfonamide is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in medicinal chemistry and industrial processes.

Properties

CAS No.

1206137-73-6

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33g/mol

IUPAC Name

2-methoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide

InChI

InChI=1S/C13H14N2O3S/c1-10-5-6-13(12(8-10)18-2)19(16,17)15-11-4-3-7-14-9-11/h3-9,15H,1-2H3

InChI Key

LZWDXCJPPLHLQH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)OC

Origin of Product

United States

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